2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one
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Overview
Description
(2E,6E)-2,6-BIS[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes two brominated hydroxyphenyl groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-BIS[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-BIS[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which (2E,6E)-2,6-BIS[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxy and bromine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-BIS[(4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Similar structure but lacks the bromine atoms.
(2E,6E)-2,6-BIS[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE: Contains methoxy groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in (2E,6E)-2,6-BIS[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]CYCLOHEXAN-1-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in its non-brominated analogs.
Properties
IUPAC Name |
2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLKEKNTCBWPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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